![molecular formula C9H8N2O6 B069741 2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid CAS No. 191998-04-6](/img/structure/B69741.png)
2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid, commonly known as NBD-glycine, is a fluorescent probe used in various biochemical and physiological experiments. It is a derivative of glycine, an amino acid commonly found in proteins, and contains a nitrobenzene moiety that enables it to fluoresce when excited by light. NBD-glycine has been widely used in scientific research due to its unique properties and versatility.
Wirkmechanismus
The mechanism of action of NBD-glycine involves its ability to fluoresce when excited by light. This property allows it to be used as a probe for studying various biological processes. When NBD-glycine is attached to a protein or other biomolecule, the fluorescence signal can be used to monitor changes in conformation, interactions with other molecules, and other biochemical events.
Biochemical and Physiological Effects
NBD-glycine has been shown to have minimal effects on the biochemical and physiological properties of the molecules it is attached to. It is relatively non-toxic and does not interfere with normal cellular processes. However, its fluorescent properties can be affected by changes in pH, temperature, and other environmental factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBD-glycine is its versatility and ease of use. It can be easily attached to various biomolecules and used to study a wide range of biological processes. It is also relatively inexpensive and readily available. However, one limitation of NBD-glycine is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence signal. It also requires specialized equipment for detection and analysis.
Zukünftige Richtungen
There are several future directions for the use of NBD-glycine in scientific research. One area of interest is the development of new biosensors and imaging techniques using NBD-glycine and other fluorescent probes. Another area of interest is the use of NBD-glycine in drug discovery and development, as it can be used to screen for compounds that interact with specific biomolecules. Additionally, the development of new synthesis methods and modifications to the NBD-glycine molecule may lead to improved properties and applications in the future.
In conclusion, NBD-glycine is a versatile and useful fluorescent probe that has been widely used in scientific research. Its unique properties and ease of use make it a valuable tool for studying various biological processes. As research in this field continues to advance, it is likely that NBD-glycine will continue to play an important role in scientific discovery and innovation.
Synthesemethoden
The synthesis of NBD-glycine involves the reaction of glycine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
NBD-glycine has been used in a wide range of scientific research applications, including protein labeling, membrane trafficking studies, and ion channel characterization. It has also been used in the development of biosensors for detecting various analytes such as glucose and glutamate.
Eigenschaften
CAS-Nummer |
191998-04-6 |
|---|---|
Molekularformel |
C9H8N2O6 |
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
2-hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8N2O6/c12-7(10-8(13)9(14)15)5-3-1-2-4-6(5)11(16)17/h1-4,8,13H,(H,10,12)(H,14,15) |
InChI-Schlüssel |
QXINSUCIMNJHGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)[N+](=O)[O-] |
Synonyme |
Acetic acid, hydroxy[(2-nitrobenzoyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




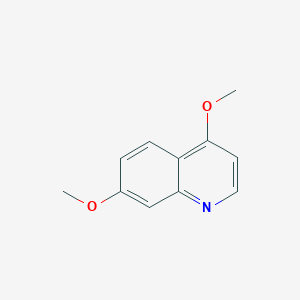

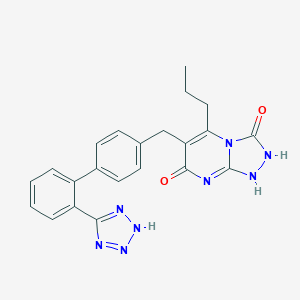
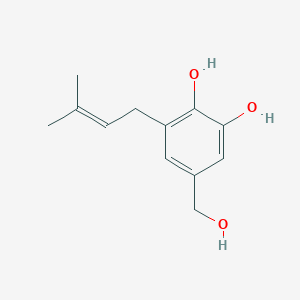


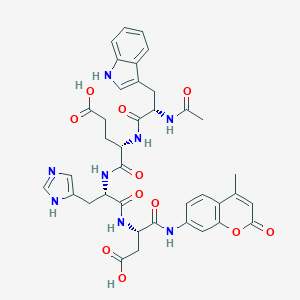
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)
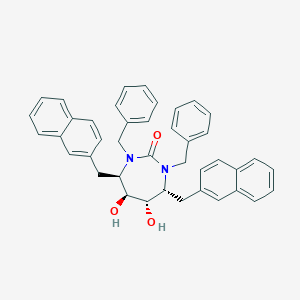

![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)